1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is a chemical compound known for its unique structure and properties It consists of a pyrazole ring substituted with dimethyl groups and a morpholine ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethanone derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a simpler structure, lacking the morpholine ring.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate: A hydrated form of the compound with different physical properties
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone stands out due to the presence of both the pyrazole and morpholine rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H17N3O2/c1-9-10(7-13(2)12-9)11(15)8-14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3 |
InChI Key |
IQPHPRBGCRDBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)CN2CCOCC2)C |
Origin of Product |
United States |
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